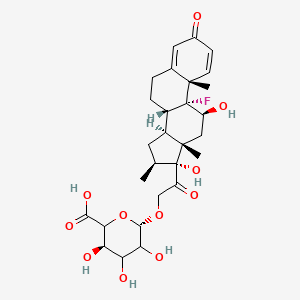

Betamethasone beta-D-Glucuronide

Descripción general

Descripción

Betamethasone is a systemic corticosteroid used to relieve inflammation in various conditions, including but not limited to allergic states, dermatologic disorders, gastrointestinal diseases, and hematological disorders . It is a long-acting corticosteroid with immunosuppressive and anti-inflammatory properties .

Molecular Structure Analysis

Betamethasone beta-D-Glucuronide contains a total of 81 bonds; 44 non-H bonds, 5 multiple bonds, 5 rotatable bonds, 5 double bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 carboxylic acid (aliphatic), 2 ketones (aliphatic), 6 hydroxyl groups, 4 secondary alcohols, and 1 tertiary .Chemical Reactions Analysis

Glucuronidation by the human UDP-glucuronosyltransferase (UGT) family of enzymes is important in the metabolic fate of many drugs and other xenobiotics . This biosynthetic reaction also has a role in the conjugation and excretion of endogenous substrates, such as steroids, bilirubin, and bile acids .Physical And Chemical Properties Analysis

Betamethasone has an average weight of 392.4611 and a monoisotopic weight of 392.199902243 . Its chemical formula is C22H29FO5 .Aplicaciones Científicas De Investigación

1. Effects on Fetal Development and Lung Inflammation

Betamethasone is used in pregnant women at risk of preterm delivery. However, its effects on fetal inflammation are complex. For instance, it was found to suppress lung inflammation in preterm lambs initially, but later increased inflammation, suggesting glucocorticoids impair the ability of the preterm lung to downregulate inflammation after clearance of the glucocorticoids (Kallapur et al., 2003).

2. Impact on Seizure Thresholds in Infant Rats

Antenatal treatment with betamethasone has been shown to influence seizure susceptibility in offspring. In a study, it was found to increase seizure thresholds in infant rats, suggesting an impact on the functional organization of the nervous system (Young et al., 2006).

3. Influence on Epididymal Development

Betamethasone has been associated with intergenerational impairment of epididymal development in rats. This indicates potential reproductive consequences of prenatal exposure to this glucocorticoid (Kempinas et al., 2019).

4. Effects on Blood Flow in Growth-Restricted Fetuses

Research on severely intrauterine growth-restricted fetuses showed that antenatal betamethasone therapy affected blood flow velocity waveform patterns, which could have implications for fetal health and development (Wijnberger et al., 2004).

5. Long-term Effects on Reproductive Function

Prenatal exposure to betamethasone was found to cause long-term reproductive impairment in male rats. This raises concerns about its use in human antenatal therapy and its potential effects on human reproductive health (Borges et al., 2017).

6. Cardiovascular Risk Factors in Adults

A study conducted over 30 years found that antenatal exposure to betamethasone might result in insulin resistance in adult offspring but had no significant clinical effect on other cardiovascular risk factors (Dalziel et al., 2005).

Safety And Hazards

Betamethasone may cause reproductive toxicity and specific target organ toxicity through repeated exposure . It may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is advised to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Propiedades

IUPAC Name |

(3R,6S)-6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FO11/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37)/t12-,15-,16-,17-,19?,20+,21?,22?,24-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHXMSIBGRGDSX-FZQPNPHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@@H]5C(C([C@H](C(O5)C(=O)O)O)O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37FO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Betamethasone beta-D-Glucuronide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B1523187.png)

![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B1523189.png)

![2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1523198.png)

![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B1523202.png)

![{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1523205.png)